molecular formula C6H5BrOS B183253 4-Bromo-5-methylthiophene-2-carbaldehyde CAS No. 29421-75-8

4-Bromo-5-methylthiophene-2-carbaldehyde

Cat. No. B183253
CAS No.: 29421-75-8
M. Wt: 205.07 g/mol
InChI Key: NXBRLTKLAXZRPO-UHFFFAOYSA-N
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Patent
US07989461B2

Procedure details

A solution of 5-methylthiophene-2-carbaldehyde (10 g, 79 mmol) in 30 ml of AcOH was added over a 7-hour period, with a syringe pump, to a stirring mixture of bromine (4.9 ml, 95 mmol) and 30 ml of AcOH, while the reaction was kept in the dark. The reaction was allowed to stir for 2 days and then poured slowly in 600 ml of 2M sodium carbonate. The mixture was stirred for 1 hour and extracted (3×) with ether. The organic layer was washed (2×) with an aqueous saturated solution of sodium bicarbonate, then with water and then brine. The organic layer was then dried with sodium sulfate, loaded unto silica and purified by column chromatography on silica gel using a gradient of 5 to 25% EtOAc in hexanes to give 4-bromo-5-methylthiophene-2-carbaldehyde (11 g, 68% yield) as yellow solid. MP 58° C. as reported in literature.
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
4.9 mL
Type
reactant
Reaction Step Two
Name
Quantity
30 mL
Type
solvent
Reaction Step Two
Quantity
600 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[S:6][C:5]([CH:7]=[O:8])=[CH:4][CH:3]=1.[Br:9]Br>CC(O)=O.C(=O)([O-])[O-].[Na+].[Na+]>[Br:9][C:3]1[CH:4]=[C:5]([CH:7]=[O:8])[S:6][C:2]=1[CH3:1] |f:3.4.5|

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
CC1=CC=C(S1)C=O
Name
Quantity
30 mL
Type
solvent
Smiles
CC(=O)O
Step Two
Name
Quantity
4.9 mL
Type
reactant
Smiles
BrBr
Name
Quantity
30 mL
Type
solvent
Smiles
CC(=O)O
Step Three
Name
Quantity
600 mL
Type
solvent
Smiles
C([O-])([O-])=O.[Na+].[Na+]

Conditions

Stirring
Type
CUSTOM
Details
to stir for 2 days
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The mixture was stirred for 1 hour
Duration
1 h
EXTRACTION
Type
EXTRACTION
Details
extracted (3×) with ether
WASH
Type
WASH
Details
The organic layer was washed (2×) with an aqueous saturated solution of sodium bicarbonate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was then dried with sodium sulfate
CUSTOM
Type
CUSTOM
Details
purified by column chromatography on silica gel using a gradient of 5 to 25% EtOAc in hexanes

Outcomes

Product
Details
Reaction Time
2 d
Name
Type
product
Smiles
BrC=1C=C(SC1C)C=O
Measurements
Type Value Analysis
AMOUNT: MASS 11 g
YIELD: PERCENTYIELD 68%
YIELD: CALCULATEDPERCENTYIELD 67.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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